Compound Description: TAS-116 is a potent and selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. It exhibits oral bioavailability and demonstrates antitumor effects in xenograft mouse models. This compound emerged from structure-activity relationship (SAR) optimization efforts based on a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide scaffold. X-ray crystallography confirmed its unique binding mode within the N-terminal ATP binding site of HSP90. []
Compound Description: This compound acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target for treating psoriasis. It showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model. This compound was discovered through structural optimization of a lead compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which exhibited moderate FLT3 inhibitory activity. []
Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids were investigated for their anticancer activity. Compound CBS-1 (a derivative within this series) demonstrated potent cytotoxicity against various cancer cell lines, surpassing doxorubicin in some instances. CBS-1 effectively inhibited cell cycle progression, induced apoptosis, activated caspase-3, and suppressed NF-κB and IL-6 activation in in vitro studies. Notably, CBS-1 displayed significant tumoricidal effects in a lung adenocarcinoma xenograft mouse model. []
Compound Description: CHMFL-FLT3-122 is a potent and orally available inhibitor of FLT3 kinase, designed based on the structure of the BTK kinase inhibitor ibrutinib. It exhibits potent antiproliferative activity against FLT3-ITD-positive AML cell lines and demonstrates significant selectivity over c-KIT kinase. In vivo, CHMFL-FLT3-122 shows good bioavailability, suppresses tumor growth in a xenograft model, and displays a favorable safety profile. []
Compound Description: Developed from the ibrutinib core, CHMFL-EGFR-202 acts as a potent irreversible inhibitor of EGFR, targeting both primary (L858R, del19) and drug-resistant (L858R/T790M) mutants. This compound exhibits a favorable selectivity profile, sparing INSR and IGF1R kinases. Crystallographic studies revealed its covalent binding to Cys797 within EGFR's "DFG-in-C-helix-out" inactive conformation. CHMFL-EGFR-202 effectively inhibits the growth of EGFR mutant-driven NSCLC cells in vitro and demonstrates in vivo efficacy in xenograft models with minimal toxicity. []
7. Pleuromutilin derivatives containing 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain []
Compound Description: This series of compounds was synthesized as potential inhibitors of Staphylococcus aureus. They exhibited good in vitro antibacterial activity, with some derivatives showing efficacy comparable to tiamulin against methicillin-resistant S. aureus (MRSA). One notable compound demonstrated faster bactericidal kinetics than tiamulin, favorable pharmacokinetic properties, and no significant cytotoxicity in mammalian cells. []
Compound Description: This study focuses on the chemical synthesis and biological evaluation of a series of acyclic α-[6-(1′-carbamoylalkylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thioalkylamide nucleosides. []
Compound Description: This study investigates the hydrogen-bonding patterns and crystal structures of ten N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, categorizing them into hydrated and solvent-free forms. The study analyzes their supramolecular architectures, highlighting the role of hydrogen bonding in their crystal packing. []
Compound Description: This study reports a novel and efficient one-step synthetic method for preparing 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.